6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst . The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
similar compounds are often produced using batch or continuous flow processes, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinolinone and hydroquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, which can lead to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3,4-dihydroquinolin-2(1H)-one: This compound is similar in structure but lacks the methoxy group at the 7-position.
6-hydroxy-3,4-dihydro-2(1H)-quinolinone: Another similar compound, differing by the position of the hydroxyl group.
Uniqueness
6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
68360-27-0 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-14-9-5-7-6(4-8(9)12)2-3-10(13)11-7/h4-5,12H,2-3H2,1H3,(H,11,13) |
InChI Key |
QFFHKNBZGXTZKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCC(=O)NC2=C1)O |
Origin of Product |
United States |
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